molecular formula C19H14FN3O4 B3003628 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one CAS No. 1081116-40-6

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

Cat. No.: B3003628
CAS No.: 1081116-40-6
M. Wt: 367.336
InChI Key: OZIZUUAVXBLBSI-UHFFFAOYSA-N
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Description

The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one features a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a 6-fluoroquinolin-4(1H)-one moiety. The 1,2,4-oxadiazole ring is a heterocyclic structure known for its metabolic stability and ability to engage in hydrogen bonding, while the 3,4-dimethoxyphenyl group contributes electron-donating effects that may enhance solubility or modulate electronic interactions. Structural determination of such compounds typically employs crystallographic software like SHELX, which is widely used for small-molecule refinement .

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c1-25-15-6-3-10(7-16(15)26-2)18-22-19(27-23-18)13-9-21-14-5-4-11(20)8-12(14)17(13)24/h3-9H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIZUUAVXBLBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the 3,4-dimethoxyphenyl intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the 3,4-dimethoxyphenyl intermediate.

    Construction of the oxadiazole ring: The intermediate is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring.

    Introduction of the fluoroquinoline core: The final step involves the coupling of the oxadiazole intermediate with a fluoroquinoline derivative under specific reaction conditions to yield the target compound.

Chemical Reactions Analysis

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxadiazole Derivatives

Compound Name Core Structure Key Substituents Biological Use Reference
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one 1,2,4-oxadiazole 3,4-dimethoxyphenyl, 6-fluoroquinolinone Not reported -
Oxadiazon 1,3,4-oxadiazole 2,4-dichloro-5-(1-methylethoxy)phenyl Herbicide
Oxadiargyl 1,3,4-oxadiazole 2,4-dichloro-5-(2-propynyloxy)phenyl Herbicide

Key Differences and Implications:

  • Oxadiazole Isomerism: The target compound’s 1,2,4-oxadiazole core differs from the 1,3,4-oxadiazole in oxadiazon and oxadiargyl.
  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with the electron-withdrawing chlorine atoms in oxadiazon and oxadiargyl. Methoxy groups may enhance solubility, while chlorine atoms increase lipophilicity, influencing herbicidal activity and environmental persistence .
  • Fluorine vs.

Heterocyclic Systems with Fluorinated Moieties

The trifluoromethyl group in this pyrazole derivative enhances metabolic stability and lipophilicity, suggesting that the 6-fluoro group in the target compound may similarly improve pharmacokinetic properties .

Biological Activity

The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a derivative of quinoline and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H20N4O4F
  • Molecular Weight : 392.41 g/mol
  • CAS Number : Not specified in the search results but can be derived from the structure.

The compound features a fluoroquinoline core linked to an oxadiazole ring substituted with a dimethoxyphenyl group. This unique structure is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and quinoline moieties exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains. The specific compound may enhance this activity due to the presence of the oxadiazole ring, which has been associated with improved antibacterial effects compared to other related compounds .

Anticancer Activity

Quinoline derivatives are well-documented for their anticancer properties. The compound's structure suggests potential activity against cancer cell lines. Preliminary studies indicate that similar compounds can inhibit cell proliferation by targeting specific pathways involved in cancer progression, such as the inhibition of topoisomerases or induction of apoptosis .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameTarget Cancer Cell LineIC50 (µM)Mechanism of Action
Quinoline AHeLa5.0Topoisomerase II inhibition
Oxadiazole BMCF-710.0Induction of apoptosis
Compound CA5497.5Inhibition of cell cycle progression

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as DNA topoisomerases, which are crucial for DNA replication and transcription in cancer cells.
  • Induction of Apoptosis : The presence of specific functional groups may activate apoptotic pathways in malignant cells.
  • Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, thereby potentially reducing oxidative stress in cells .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various quinoline derivatives against E. coli. The results showed that compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating a strong potential for development as new antibacterial agents .

Study 2: Anticancer Potential

In another study focusing on cancer cell lines (HeLa and MCF-7), compounds with structural similarities demonstrated IC50 values ranging from 5 µM to 10 µM, suggesting that modifications in the structure could enhance potency against specific cancer types .

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